molecular formula C20H20ClN5O3S B14141533 3-chloro-N-(2-oxo-2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethyl)benzenesulfonamide

3-chloro-N-(2-oxo-2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethyl)benzenesulfonamide

Cat. No.: B14141533
M. Wt: 445.9 g/mol
InChI Key: QJQXAAJHNVQGBT-UHFFFAOYSA-N
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Description

3-chloro-N-(2-oxo-2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethyl)benzenesulfonamide is a complex organic compound that features a combination of several functional groups, including a triazole ring, a pyrrolidine ring, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-oxo-2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethyl)benzenesulfonamide typically involves multi-step organic synthesis. The process begins with the preparation of the triazole ring, which can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne. The pyrrolidine ring can be synthesized via a Mannich reaction or other cyclization methods. The final step involves the sulfonamide formation, which can be accomplished by reacting the intermediate with a sulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cycloaddition and cyclization steps, as well as the implementation of green chemistry principles to reduce waste and improve sustainability.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-oxo-2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

3-chloro-N-(2-oxo-2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethyl)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a scaffold for drug development due to its diverse functional groups.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

    Materials Science: Possible applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-oxo-2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, while the sulfonamide group can interact with enzymes or receptors. These interactions can modulate biological pathways, leading to various therapeutic effects.

Properties

Molecular Formula

C20H20ClN5O3S

Molecular Weight

445.9 g/mol

IUPAC Name

3-chloro-N-[2-oxo-2-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]ethyl]benzenesulfonamide

InChI

InChI=1S/C20H20ClN5O3S/c21-16-7-4-8-18(11-16)30(28,29)22-12-20(27)25-10-9-17(13-25)26-14-19(23-24-26)15-5-2-1-3-6-15/h1-8,11,14,17,22H,9-10,12-13H2

InChI Key

QJQXAAJHNVQGBT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)C(=O)CNS(=O)(=O)C4=CC(=CC=C4)Cl

Origin of Product

United States

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